
(2-Cyclopropyl-5-(methoxycarbonyl)pyridin-3-yl)boronic acid
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Overview
Description
(2-Cyclopropyl-5-(methoxycarbonyl)pyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C10H12BNO4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropyl-5-(methoxycarbonyl)pyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropyl-5-(methoxycarbonyl)pyridin-3-yl)boronic acid can undergo several types of chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or ketone.
Reduction: Formation of the corresponding alkane or alkene.
Substitution: Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or alkenes .
Scientific Research Applications
(2-Cyclopropyl-5-(methoxycarbonyl)pyridin-3-yl)boronic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of (2-Cyclopropyl-5-(methoxycarbonyl)pyridin-3-yl)boronic acid involves its ability to participate in various chemical reactions, particularly the Suzuki-Miyaura coupling reaction. This reaction mechanism involves the formation of a palladium complex, followed by oxidative addition, transmetalation, and reductive elimination steps to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinylboronic acid: Another boronic acid derivative with similar reactivity in cross-coupling reactions.
5-Methoxy-3-pyridineboronic acid pinacol ester: A related compound with a methoxy group and pinacol ester protecting group.
(5-Methoxycarbonyl)-3-pyridinylboronic acid: A compound with a similar structure but different functional groups.
Uniqueness
These substituents may provide steric and electronic effects that differentiate it from other boronic acid derivatives .
Biological Activity
(2-Cyclopropyl-5-(methoxycarbonyl)pyridin-3-yl)boronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in drug design, particularly in the development of protease inhibitors and in the modulation of enzyme activity.
Chemical Structure and Properties
The molecular formula for this compound is C10H12BNO4. Its structure includes a pyridine ring substituted with a cyclopropyl group and a methoxycarbonyl group, contributing to its unique reactivity and biological properties.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Studies have shown that certain boronic acids can inhibit tumor growth by interfering with cellular signaling pathways. For instance, compounds similar to this boronic acid have been reported to inhibit the activity of proteasomes, leading to apoptosis in cancer cells .
- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by binding to their active sites. This compound may exhibit similar properties, potentially acting as an inhibitor for specific targets involved in disease processes .
- Antimicrobial Properties : Some derivatives of boronic acids have demonstrated antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies
- Inhibition of Cancer Cell Proliferation :
- Proteasome Inhibition :
Data Tables
Properties
Molecular Formula |
C10H12BNO4 |
---|---|
Molecular Weight |
221.02 g/mol |
IUPAC Name |
(2-cyclopropyl-5-methoxycarbonylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C10H12BNO4/c1-16-10(13)7-4-8(11(14)15)9(12-5-7)6-2-3-6/h4-6,14-15H,2-3H2,1H3 |
InChI Key |
IVWQXCKCMMWODY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1C2CC2)C(=O)OC)(O)O |
Origin of Product |
United States |
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